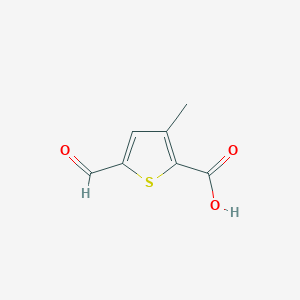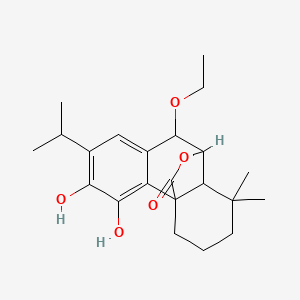![molecular formula C12H19NO2 B12105070 2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(4-(Propóxilo)-bencil)-2-aminoetanol es un compuesto orgánico con la fórmula molecular C12H19NO2 y un peso molecular de 209.28 g/mol Este compuesto se caracteriza por la presencia de un anillo fenilo sustituido con un grupo propóxilo y un grupo etanol conectado a través de un enlace metilamino.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-(Propóxilo)-bencil)-2-aminoetanol típicamente implica la reacción de 4-(propóxilo)bencilamina con óxido de etileno bajo condiciones controladas . La reacción se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como hidróxido de sodio o hidróxido de potasio, para facilitar la reacción.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, la producción industrial requeriría medidas estrictas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 1-(4-(Propóxilo)-bencil)-2-aminoetanol puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado para formar un compuesto carbonilo.
Reducción: El grupo amino puede ser reducido para formar una amina secundaria.
Sustitución: El anillo fenilo puede experimentar reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrófila a menudo requieren catalizadores como cloruro de aluminio (AlCl3) o cloruro de hierro (III) (FeCl3).
Principales Productos Formados
Oxidación: Formación de una cetona o un aldehído.
Reducción: Formación de una amina secundaria.
Sustitución: Diversos derivados fenilo sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 1-(4-(Propóxilo)-bencil)-2-aminoetanol tiene varias aplicaciones en la investigación científica, incluyendo:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 1-(4-(Propóxilo)-bencil)-2-aminoetanol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, potencialmente modulando su actividad. Las vías exactas y los objetivos moleculares involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
2-{[4-(Propóxilo)fenil]amino}etan-1-ol: Estructura similar pero carece del enlace metilamino.
(4-(Aminometil)fenil)(4-(prop-2-in-1-iloxi)fenil)metanona: Contiene una parte benzofenona y una etiqueta alquino, utilizada para la síntesis de sondas químicas.
Singularidad
El 1-(4-(Propóxilo)-bencil)-2-aminoetanol es único debido a su combinación específica de grupos funcionales, que le confieren reactividad química distinta y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
2-[(4-propan-2-yloxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)15-12-5-3-11(4-6-12)9-13-7-8-14/h3-6,10,13-14H,7-9H2,1-2H3 |
Clave InChI |
KFBFHHGFDJJQGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)



![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)



![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)


![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)


